Dehypoxanthine Futalosine Is the Exclusive Substrate for the Radical SAM Enzyme MqnC
Dehypoxanthine futalosine is the sole native substrate for MqnC (EC 1.21.98.1), which catalyzes its conversion to the unique spiro compound cyclic dehypoxanthinyl futalosine [1]. In contrast, futalosine—which retains the hypoxanthine moiety—cannot be processed by MqnC and must first undergo hydrolysis by MqnB to remove the hypoxanthine group before spirocyclization can occur [2]. This absolute substrate discrimination establishes dehypoxanthine futalosine as the singular entry compound for studying the radical SAM–catalyzed carbon–carbon bond–forming step in this pathway [3].
| Evidence Dimension | MqnC substrate acceptance (enzymatic activity) |
|---|---|
| Target Compound Data | Converted to cyclic dehypoxanthinyl futalosine (active substrate) |
| Comparator Or Baseline | Futalosine: no conversion observed (not a substrate for MqnC) |
| Quantified Difference | Binary substrate discrimination (active vs. inactive) |
| Conditions | In vitro reconstitution assay with recombinant MqnC enzyme, anaerobic conditions, [4Fe-4S] cluster reconstitution |
Why This Matters
For laboratories conducting MqnC enzymology or inhibitor screening, dehypoxanthine futalosine is the only compound capable of generating the pathway-relevant product; futalosine will yield no activity and cannot substitute.
- [1] Cooper LE, Fedoseyenko D, Abdelwahed SH, Kim SH, Dairi T, Begley TP. In vitro reconstitution of the radical S-adenosylmethionine enzyme MqnC involved in the biosynthesis of futalosine-derived menaquinone. Biochemistry. 2013;52(27):4592-4594. View Source
- [2] Araki Y, Hiratsuka T, Dairi T, et al. Diversity of the early step of the futalosine pathway. Antimicrob Agents Chemother. 2011;55(2):913-916. View Source
- [3] IUBMB Enzyme Nomenclature. EC 1.21.98.1: cyclic dehypoxanthinyl futalosine synthase. View Source
